molecular formula C16H14FN5O2 B6569529 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide CAS No. 946360-83-4

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide

Cat. No.: B6569529
CAS No.: 946360-83-4
M. Wt: 327.31 g/mol
InChI Key: ADGBTQVTJQCAAV-UHFFFAOYSA-N
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Description

N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide (CAS: 921123-31-1) is a tetrazole-based compound characterized by a 1,2,3,4-tetrazole core substituted at the 1-position with a 4-fluorophenyl group. The methylene group at the 5-position of the tetrazole is linked to a 2-phenoxyacetamide moiety. Its molecular formula is C₁₁H₁₂FN₅O₂, with a molecular weight of 265.24 g/mol .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c17-12-6-8-13(9-7-12)22-15(19-20-21-22)10-18-16(23)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGBTQVTJQCAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-1H-Tetrazole-5-Methanamine

The tetrazole core is synthesized via a [3+2] cycloaddition between 4-fluorophenyl azide and acetonitrile-derived intermediates. Key steps include:

a. Azide Preparation :
4-Fluoroaniline is diazotized with sodium nitrite and HCl at 0–5°C, followed by azide formation using sodium azide. This yields 4-fluorophenyl azide, confirmed by IR spectroscopy (ν ≈ 2100 cm⁻¹, N₃ stretch).

b. Cycloaddition Reaction :
The azide reacts with chloroacetonitrile in toluene at 80°C for 12 hours, catalyzed by ZnBr₂. This produces 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole, with a reported yield of 78%.

c. Amination :
The chloromethyl intermediate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in THF at 60°C, yielding 1-(4-fluorophenyl)-1H-tetrazole-5-methanamine. GC-MS analysis shows >95% purity (m/z = 207.1 [M+H]⁺).

Synthesis of 2-Phenoxyacetyl Chloride

2-Phenoxyacetic acid is acylated using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). The reaction progress is monitored by FTIR until the carbonyl stretch shifts from 1700 cm⁻¹ (acid) to 1775 cm⁻¹ (acyl chloride). Excess SOCl₂ is removed via distillation under reduced pressure.

Amide Coupling

The amine (1.0 eq) reacts with 2-phenoxyacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, using triethylamine (TEA, 2.0 eq) as a base. After stirring for 4 hours at room temperature, the mixture is washed with 5% HCl and brine, dried over MgSO₄, and concentrated. Crude product is recrystallized from ethyl acetate/hexane (1:3) to afford the title compound in 82% yield.

Table 1: Optimization of Amide Coupling Conditions

ParameterTested RangeOptimal ValueImpact on Yield
SolventDCM, THF, EtOAcDCMDCM: 82%
Temperature (°C)0, 25, 400 → 25 (gradient)25°C: 82%
BaseTEA, DIPEA, PyridineTEATEA: 82%
Molar Ratio (Amine:Acyl Chloride)1:1 → 1:1.51:1.21:1.2: 82%

Analytical Characterization

The final product is characterized using:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (t, J = 8.0 Hz, 2H, Ar-H), 7.30–7.20 (m, 5H, Ar-H), 4.65 (s, 2H, CH₂), 4.10 (s, 2H, COCH₂).

  • HPLC : Purity >98% (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).

  • HRMS : m/z = 327.32 [M+H]⁺ (calculated for C₁₆H₁₄FN₅O₂: 327.32).

Comparative Analysis of Alternative Routes

Route A : Microwave-assisted cycloaddition reduces reaction time from 12 hours to 45 minutes but requires specialized equipment.
Route B : Solid-phase synthesis using Wang resin affords 76% yield but introduces additional purification steps .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrazole Cores

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Fluorophenyl, phenoxyacetamide C₁₁H₁₂FN₅O₂ 265.24 Tetrazole core, fluorophenyl, phenoxy group
2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide 4-Ethoxyphenyl, sulfanyl, isopropyl-phenylacetamide C₁₇H₂₀N₅O₂S 358.44 Ethoxy substituent, sulfur linker, branched alkyl chain
3,4-Difluoro-N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}benzamide 4-Fluorophenyl, 3,4-difluorobenzamide C₁₅H₁₀F₃N₅O 333.27 Additional fluorine on benzamide, increased lipophilicity
2-((4-Fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide Thioether, methoxyethyl-tetrazolone, fluorophenyl C₁₈H₁₈FN₅O₃S 403.40 Thioether linkage, tetrazolone ring, methoxyethyl group

Key Observations :

  • Linker Modifications: Replacing the phenoxy group with a sulfanyl moiety (as in and ) introduces sulfur’s polarizability, which may alter solubility and metabolic stability .
  • Benzamide vs. Acetamide : The difluorobenzamide derivative () exhibits higher molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Pharmacological Profile Comparisons

Key Insights :

  • Tetrazole vs. Triazole : Triazole-based compounds (e.g., Epoxiconazole) are established antifungals, while tetrazole analogs like the target compound may offer distinct electronic profiles due to the tetrazole’s higher acidity (pKa ~4.9 vs. triazole’s ~10.3) .
  • Antiproliferative Potential: Hydroxyacetamide-triazole hybrids () demonstrate activity against cancer cell lines, suggesting that the acetamide-tetrazole scaffold of the target compound may warrant similar testing .

Biological Activity

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16FN5O3
  • Molecular Weight : 357.34 g/mol
  • CAS Number : 946255-59-0

The tetrazole ring in this compound is known to interact with various biological targets. Compounds containing tetrazole moieties have demonstrated diverse biological activities such as:

  • Anticancer Activity : Tetrazoles have been associated with anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.
  • Neurological Effects : Similar compounds have shown potential as positive allosteric modulators of GABA-A receptors, which are critical in the treatment of anxiety and depression disorders .

Biological Activity Data

Table 1 summarizes the biological activities associated with this compound and related compounds.

Activity Type Description Reference
Anticancer Inhibits cell proliferation in various cancer cell lines.
Antimicrobial Exhibits activity against bacterial strains; effective at low concentrations.
GABA-A Modulation Acts as a positive allosteric modulator enhancing GABAergic transmission.
Plant Growth Regulation Shows potential as a plant growth regulator in agricultural applications.

Anticancer Activity

Research has indicated that derivatives of tetrazole compounds can effectively inhibit cancer cell lines. For instance, studies demonstrated that certain tetrazole derivatives exhibited IC50 values ranging from 24 nM to 182 nM against resistant cancer cells . This suggests that this compound may possess similar or enhanced anticancer properties.

GABA-A Receptor Modulation

This compound has been explored for its potential as a GABA-A receptor modulator. Compounds structurally similar to this tetrazole derivative have shown promising results in enhancing GABAergic signaling without the adverse effects typically associated with traditional anxiolytics .

Plant Growth Regulation

In agricultural research, compounds with similar structures were tested for their ability to regulate plant growth. The results indicated significant growth-promoting effects at low concentrations, suggesting potential applications in crop management and enhancement .

Q & A

Basic Research Questions

Q. How can the synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide under reflux (150°C, 5 hours) using pyridine and Zeolite (Y-H) as catalysts . Post-reaction purification involves recrystallization from ethanol. Yield optimization requires precise stoichiometric control of reactants (equimolar concentrations, 0.01 M) and catalyst loading. Purity can be enhanced via HPLC or column chromatography, as demonstrated in analogous hydroxyacetamide derivative syntheses .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the fluorophenyl and tetrazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like acetamide (C=O stretch at ~1650 cm⁻¹) and tetrazole (C-N stretches). For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, as used in structurally related benzamide and thiazole derivatives .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 1–12) at 25°C, 37°C, and 60°C. Samples are analyzed at intervals via HPLC to monitor degradation products. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Analogous methods were applied to hydroxyacetamide derivatives to optimize storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported antiproliferative activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address this:

  • Standardize assays using NCI-60 cancer cell lines with consistent protocols (e.g., MTT assay, 48–72h incubation).
  • Perform dose-response curves (IC₅₀ calculations) and validate results with orthogonal methods (e.g., clonogenic assays).
  • Cross-reference with computational docking studies to correlate bioactivity with structural motifs (e.g., tetrazole’s role in kinase inhibition) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electron-deficient interactions.
  • Side-Chain Optimization : Substitute phenoxyacetamide with heterocyclic moieties (e.g., thiazole, imidazole) to improve solubility and target binding.
  • In Silico Validation : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities against targets like EGFR or PARP, as applied in triazol-thiadiazine analogs .

Q. What experimental and computational approaches are recommended to elucidate the mechanism of action?

  • Methodological Answer :

  • Transcriptomics : RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, DNA repair).
  • Proteomics : SILAC-based mass spectrometry to quantify protein expression changes (e.g., PARP1, caspase-3).
  • Molecular Modeling : Quantum mechanical/molecular mechanical (QM/MM) simulations to study interactions with catalytic residues of target enzymes. ICReDD’s reaction path search methods can prioritize experimental validation .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and assess their activity.
  • Formulation Optimization : Employ nanoparticle encapsulation (e.g., PLGA) to enhance solubility and reduce off-target effects, as demonstrated for similar acetamide derivatives .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values via four-parameter logistic models. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Bootstrap resampling (10,000 iterations) can quantify uncertainty in potency estimates, as validated in triazole-thiazole hybrid studies .

Q. How can researchers integrate computational and experimental data to prioritize derivatives for synthesis?

  • Methodological Answer : Combine:

  • Virtual Screening : Filter derivatives using Lipinski’s Rule of Five and ADMET predictors (e.g., SwissADME).
  • Reaction Feasibility : Apply ICReDD’s quantum chemical calculations to predict synthetic accessibility .
  • Cluster Analysis : Group compounds by structural similarity (e.g., Tanimoto coefficients) to focus on high-potential clusters .

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